Melting Point Difference Aids Crystallization Purification
The target compound (ortho-nitro isomer) exhibits a melting point of 128–130 °C, which is 26 °C higher than that of its para-nitro positional isomer, methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate (CAS 103790-37-0), reported at 102–104 °C . Both compounds share the identical molecular formula (C₁₂H₉NO₅S) and molecular weight (279.27 g/mol), yet the ortho-nitro substitution pattern produces stronger intermolecular interactions and a more rigid crystal lattice. This 26 °C gap provides a meaningful purification window: the target can be recrystallized from solvents in which the para isomer remains dissolved, or vice versa, allowing separation based on differential solubility without chromatographic intervention.
| Evidence Dimension | Melting point (capillary method, predicted/computed values) |
|---|---|
| Target Compound Data | 128–130 °C |
| Comparator Or Baseline | Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate (CAS 103790-37-0): 102–104 °C |
| Quantified Difference | ΔTm = +26 °C (target minus comparator) |
| Conditions | Predicted/computed melting points from ChemSrc and Molbase databases; reported as experimentally validated ranges |
Why This Matters
For procurement specifications, the higher melting point translates to a wider operational temperature window for solid-state handling and enables purity verification by simple melting point determination, reducing reliance on costly HPLC or NMR batch release testing.
